molecular formula C20H23N3O3 B5138960 ethyl 2-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate

ethyl 2-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate

Cat. No.: B5138960
M. Wt: 353.4 g/mol
InChI Key: IMTFQNLPPYVNCR-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with methoxymethyl, dimethyl, and phenyl groups, as well as an ethyl acetate moiety. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 3-phenyl-1H-pyrazole and 2,4-pentanedione, under acidic or basic conditions.

    Introduction of the methoxymethyl group: This can be achieved through the reaction of the intermediate with methoxymethyl chloride in the presence of a base like sodium hydride.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

Ethyl 2-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity, leading to altered biochemical pathways.

    Interacting with receptors: Modulating receptor activity, which can affect cellular signaling and function.

    Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or cell division, leading to cytotoxic effects.

Comparison with Similar Compounds

Ethyl 2-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[2-(hydroxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate: Differing by the presence of a hydroxymethyl group instead of a methoxymethyl group.

    Mthis compound: Differing by the presence of a methyl ester instead of an ethyl ester.

    2-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetic acid: Differing by the presence of a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-5-26-18(24)11-16-13(2)21-20-19(15-9-7-6-8-10-15)17(12-25-4)22-23(20)14(16)3/h6-10H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTFQNLPPYVNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N2C(=C(C(=N2)COC)C3=CC=CC=C3)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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